molecular formula C15H19ClN2O3 B7981017 (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide hydrochloride

(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide hydrochloride

Cat. No.: B7981017
M. Wt: 310.77 g/mol
InChI Key: HRYFODSYAQIHBC-UQKRIMTDSA-N
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Description

(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide hydrochloride is a chiral amide derivative of L-valine, featuring a 4-methylcoumarin (4-methyl-2-oxo-2H-chromen-7-yl) moiety linked via an amide bond to a branched aliphatic amino acid backbone. Its molecular formula is C₁₅H₁₉ClN₂O₃ (molecular weight: 310.78 g/mol), with a defined stereocenter at the (S)-configured α-carbon .

The compound is synthesized as a hydrochloride salt to enhance solubility and bioavailability. It has been investigated for applications in ergot supplements, where amino acid derivatives are reported to modulate anabolic hormone release, cognitive function, and muscle protection during exertion . Structural characterization techniques such as NMR, UV, and mass spectrometry are routinely employed for its identification .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3.ClH/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10;/h4-8,14H,16H2,1-3H3,(H,17,19);1H/t14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYFODSYAQIHBC-UQKRIMTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin and (S)-2-amino-3-methylbutanoic acid.

    Coupling Reaction: The key step involves the coupling of 7-hydroxy-4-methylcoumarin with (S)-2-amino-3-methylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of oxidized chromen derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted chromen derivatives.

Scientific Research Applications

Aminopeptidase Substrate

(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide has been identified as a fluorogenic substrate for aminopeptidases. This property allows it to be used in enzyme assays where the cleavage of the compound results in a fluorescent signal, facilitating the study of enzyme kinetics and substrate specificity .

Ergogenic Supplement Research

Amino acids and their derivatives, including this compound, are recognized for their potential as ergogenic aids. They influence anabolic hormone secretion and improve performance during exercise by providing essential nutrients that aid in muscle recovery and reduce exercise-induced damage .

Drug Development

The compound's structural similarity to known bioactive molecules suggests potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for further exploration in therapeutic contexts, particularly in developing treatments for metabolic disorders or muscle-wasting diseases .

Anti-infective Properties

Research indicates that derivatives of amino acids can exhibit anti-infective properties. This compound may serve as a lead structure for developing new antibiotics or antiviral agents, given its potential interactions with specific pathogens .

Fluorescent Labeling

Due to its fluorogenic properties, (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide can be utilized in molecular biology for labeling proteins or peptides. This application is particularly useful in live-cell imaging and tracking protein interactions within cellular environments .

Cellular Assays

The compound can be employed in various cellular assays to study the effects of amino acid derivatives on cell growth and differentiation. Its ability to modulate signaling pathways may provide insights into cellular responses under different physiological conditions .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Biochemical ResearchFluorogenic substrate for aminopeptidases
Ergogenic Supplement ResearchEnhances hormone secretion and muscle recovery
Drug DevelopmentPotential lead for metabolic disorder therapies
Anti-infective PropertiesPossible candidate for new antibiotics
Molecular BiologyUsed for fluorescent labeling and cellular assays

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Coumarin Moieties

Key Observations :
  • Coumarin Core : All compounds share the 4-methyl-2-oxo-2H-chromen-7-yl group, which is critical for π-π stacking interactions and binding to biological targets .
  • Substituent Effects: Chloro-Phenylacetamide: The chloro-phenyl group in (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide enhances anti-inflammatory activity, likely through hydrophobic interactions with cyclooxygenase (COX) enzymes . Amino Acid Backbone: The target compound’s valine-derived structure may improve metabolic stability compared to non-amino acid analogues, though direct bioactivity data are pending . Hydrazide Derivatives: The hydrazide group in ’s compound introduces hydrogen-bonding capacity, correlating with dual anti-inflammatory and anticonvulsant effects .

Pharmacological Target Diversity

  • Anti-Inflammatory Agents : Compounds with coumarin-linked amides or hydrazides primarily target inflammatory pathways (e.g., COX inhibition), with activities surpassing standard drugs like ibuprofen .
  • CTPS1 Inhibitors : Butanamide derivatives with pyrimidine sulfonamide substituents (e.g., ) inhibit cytidine triphosphate synthase 1 (CTPS1), highlighting structural versatility for oncology applications .
  • Ergot Supplements: The target compound’s amino acid backbone aligns with nutraceutical applications, leveraging amino acids’ roles in hormone regulation and muscle preservation .

Biological Activity

(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide hydrochloride, a synthetic compound derived from chromen derivatives, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound's chemical structure is characterized by the presence of a chromen moiety, which is known for its biological versatility. The synthesis typically involves the coupling of 7-hydroxy-4-methylcoumarin with (S)-2-amino-3-methylbutanoic acid using coupling reagents like EDCI and HOBt in the presence of a base. The final product is obtained as a hydrochloride salt through treatment with hydrochloric acid.

Mechanisms of Biological Activity

Molecular Targets:
The biological activity of this compound is mediated through its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways.

Pathways Involved:
The compound has been shown to modulate signaling pathways associated with inflammation, cell proliferation, and apoptosis. Such interactions suggest potential applications in therapeutic areas such as oncology and anti-inflammatory treatments .

Antimicrobial Properties

Research indicates that chromen derivatives exhibit significant antimicrobial activity. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property positions it as a candidate for developing new antimicrobial agents .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for combating oxidative stress-related diseases. Its ability to scavenge free radicals and inhibit lipid peroxidation has been documented in several studies, highlighting its potential as a protective agent against cellular damage .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production. This suggests its potential utility in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potent antibacterial properties .
  • Antioxidant Activity Assessment : In a DPPH radical scavenging assay, the compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant capabilities compared to standard antioxidants such as ascorbic acid .
  • Anti-inflammatory Study : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential role in managing inflammatory responses .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
7-Hydroxy-4-methylcoumarin Antimicrobial, Antioxidant
4-Methyl-2-oxo-chromen derivatives Anti-inflammatory
(S)-2-Amino-N-(4-methyl-coumarin) Cytotoxicity against cancer cells

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide hydrochloride?

Methodological Answer: A viable route involves coupling the coumarin core (4-methyl-2-oxo-2H-chromen-7-amine) with a protected (S)-2-amino-3-methylbutanoic acid derivative. Key steps include:

  • Deprotection : Use HCl in dioxane to remove Boc/t-butyloxycarbonyl protecting groups (e.g., as demonstrated for similar compounds in EP 4374877, where HCl/dioxane achieved 100% deprotection yield) .
  • Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) or mixed anhydride methods to form the amide bond.
  • Purification : Recrystallization from methanol or ethanol (as used for structurally related chromene derivatives in ) .

Q. How can the enantiomeric purity of the compound be confirmed?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA/IB) with a mobile phase optimized for resolution.
  • X-ray Crystallography : Resolve the absolute configuration via single-crystal analysis, leveraging programs like SHELXL for refinement (e.g., as applied to coumarin derivatives in ) .
  • Optical Rotation : Compare experimental [α]D values with literature data for (S)-configured analogs.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm regiochemistry and stereochemistry via 1H/13C NMR, focusing on coupling constants (e.g., methine protons in the coumarin ring and chiral center).
  • Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion peaks and isotopic patterns.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly given the hydrochloride salt’s sensitivity to heat (see storage precautions in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:

  • Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity) with X-ray crystallography to confirm ambiguous signals (e.g., overlapping peaks in aromatic regions).
  • Dynamic NMR : Investigate temperature-dependent conformational changes (e.g., rotameric equilibria in the butanamide side chain).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data, as demonstrated in studies on coumarin analogs .

Q. What strategies optimize reaction yields for derivatives with modified coumarin substituents?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction times for thermally sensitive steps (e.g., cyclization of coumarin precursors).
  • Protecting Group Strategy : Replace Boc with acid-labile groups (e.g., Fmoc) to improve solubility during coupling steps.
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using software like MODDE® to identify optimal conditions.

Q. How can computational methods predict biological activity or binding modes of this compound?

Methodological Answer:

  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases or proteases), leveraging X-ray structures from the PDB.
  • MD Simulations : Perform 100-ns simulations (e.g., GROMACS) to assess stability of ligand-protein complexes.
  • QSAR Modeling : Train models on coumarin derivatives with known bioactivity (e.g., anticoagulant or anti-inflammatory profiles) to predict SAR trends .

Q. How should researchers address discrepancies in biological assay results across studies?

Methodological Answer:

  • Standardize Assays : Adopt validated protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition assays.
  • Control Experiments : Include positive/negative controls (e.g., warfarin for anticoagulant assays) and assess batch-to-batch variability in compound purity (via HPLC, as in ) .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify confounding variables (e.g., solvent effects).

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